molecular formula C11H13IO3 B8617604 5-Iodo-2-isopropoxyphenyl acetate

5-Iodo-2-isopropoxyphenyl acetate

Cat. No. B8617604
M. Wt: 320.12 g/mol
InChI Key: WVTZMYJDPNLNPR-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 5-iodo-2-isopropoxyphenyl acetate (10 mmol) in MeOH (5 mL) and THF (15 mL), LiOH (1.0 M, 15 mL) was added at 0° C. After the mixture was stirred at rt for 3.0 h, 5% citric acid (30 mL) and diethyl ether (150 mL) was added. The organic extract was washed with brine, dried over Na2SO4 and evaporated to give 5-iodo-2-isopropoxyphenol (2.3 g) as an oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:6]=1[O:12][CH:13]([CH3:15])[CH3:14])(=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C(OCC)C>CO.C1COCC1.[Li+].[OH-]>[I:11][C:9]1[CH:8]=[CH:7][C:6]([O:12][CH:13]([CH3:15])[CH3:14])=[C:5]([OH:4])[CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC(=C1)I)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at rt for 3.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C=CC(=C(C1)O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.